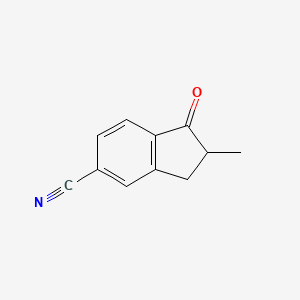

5-Cyano-2-methylindan-1-one

Description

Contextualization within Indanone Chemistry and Synthetic Relevance of Substituted Indanones

Indanones are a class of organic compounds featuring a bicyclic structure where a benzene (B151609) ring is fused to a five-membered ring containing a ketone group. solubilityofthings.comwikipedia.org This core structure is present in numerous biologically active natural products and pharmacologically important molecules. acs.orgchinesechemsoc.org Consequently, the development of synthetic methods for creating substituted indanones is a significant area of research in organic chemistry. chinesechemsoc.orgrsc.orgrsc.orgorganic-chemistry.org

Substituted indanones, such as 5-Cyano-2-methylindan-1-one, serve as versatile intermediates in the synthesis of a wide array of compounds. acs.orgnih.gov The substituents on the indanone framework can be modified to create diverse molecular architectures, leading to compounds with potential applications in medicinal chemistry and materials science. solubilityofthings.comrsc.org The ability to introduce various functional groups at different positions of the indanone ring allows for the fine-tuning of the molecule's properties. chinesechemsoc.org

Historical Development and Significance of Ketone-Nitrile Compounds in Organic Synthesis

The chemistry of indanones dates back to the early 20th century, with initial syntheses appearing in the 1920s. solubilityofthings.comnih.govbeilstein-journals.org Since then, the field has expanded significantly, with numerous methods developed for their preparation. nih.govbeilstein-journals.org

Ketone-nitrile compounds, which contain both a carbonyl (C=O) group and a cyano (-C≡N) group, are valuable precursors in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. libretexts.org This versatility makes ketone-nitrile compounds useful building blocks for constructing complex organic molecules. researchgate.netpearson.com The reaction of nitriles with Grignard reagents, for instance, is an effective method for synthesizing ketones. britannica.com

Structural Features and Chemical Versatility of this compound

The structure of this compound incorporates several key features that contribute to its chemical reactivity and utility as a synthetic intermediate.

| Feature | Description |

| Indanone Core | A bicyclic system consisting of a benzene ring fused to a cyclopentanone (B42830) ring. This rigid framework provides a defined three-dimensional structure. |

| Cyano Group (-C≡N) | An electron-withdrawing group located at the 5-position of the aromatic ring. It can be converted into other functional groups such as carboxylic acids or amines. libretexts.org |

| Ketone Group (C=O) | Located at the 1-position of the indanone ring, this carbonyl group can undergo a variety of reactions, including reductions and additions. |

| Methyl Group (-CH₃) | Situated at the 2-position of the cyclopentanone ring, this group can influence the stereochemistry of reactions at the adjacent carbonyl group. |

A known synthesis of this compound starts from 5-amino-2-methyl-1-indanone. prepchem.com The amino group is converted to a diazonium salt, which is then displaced by a cyanide group using a Sandmeyer-type reaction. prepchem.com

Overview of Advanced Research Trajectories for this compound

Current research involving substituted indanones like this compound is focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and stereoselective methods to synthesize substituted indanones. acs.orgchinesechemsoc.orgrsc.orgorganic-chemistry.org This includes the use of transition-metal catalysis and one-pot procedures. rsc.orgrsc.org

Applications in Medicinal Chemistry: The indanone scaffold is a common motif in pharmacologically active compounds. chinesechemsoc.orgnih.gov Research is ongoing to synthesize new indanone derivatives with potential therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents. nih.govbeilstein-journals.org

Materials Science: The incorporation of functionalized indanones into polymers can impart unique physicochemical properties to the resulting materials. solubilityofthings.com

While specific advanced research trajectories for this compound are not extensively detailed in the public domain, its structure suggests potential as a precursor for various complex molecules. For example, the cyano group could be a handle for further functionalization in the development of new pharmaceutical agents or functional materials.

Scope and Objectives of the Comprehensive Research Outline

This article aims to provide a focused overview of the chemical compound this compound based on the available scientific literature. The objective is to present a clear and accurate description of its context within organic chemistry, its structural characteristics, and its potential as a synthetic building block. The information is structured to follow the outlined sections, ensuring a comprehensive yet targeted discussion of this specific molecule.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

2-methyl-1-oxo-2,3-dihydroindene-5-carbonitrile |

InChI |

InChI=1S/C11H9NO/c1-7-4-9-5-8(6-12)2-3-10(9)11(7)13/h2-3,5,7H,4H2,1H3 |

InChI Key |

ZQDXQHNPTXNWQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(C1=O)C=CC(=C2)C#N |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 5 Cyano 2 Methylindan 1 One

High-Resolution Spectroscopic Methodologies for Detailed Structural Assignment

The structural framework of 5-Cyano-2-methylindan-1-one, featuring a rigid indanone core with a chiral center at the C-2 position and multiple substituents on the aromatic ring, necessitates the use of advanced spectroscopic techniques for an unambiguous assignment of its constitution and stereochemistry. High-resolution Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and mass spectrometry are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of the Indanone Core and Substituents

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete picture of its molecular structure.

Based on the analysis of related compounds such as 2-methylindan-1-one and other 5-substituted indanones, a predicted ¹H and ¹³C NMR data set for this compound in a standard solvent like CDCl₃ is presented below.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 2.80 - 2.95 | m | - |

| H-3a | 3.35 - 3.45 | dd | J_gem = 17.5, J_vic = 7.8 |

| H-3b | 2.75 - 2.85 | dd | J_gem = 17.5, J_vic = 3.5 |

| H-4 | 7.90 - 8.00 | d | J_ortho = 8.0 |

| H-6 | 7.80 - 7.90 | d | J_meta = 1.5 |

| H-7 | 7.60 - 7.70 | dd | J_ortho = 8.0, J_meta = 1.5 |

| 2-CH₃ | 1.25 - 1.35 | d | J_vic = 7.0 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 205.0 - 207.0 |

| C-2 | 42.0 - 44.0 |

| C-3 | 35.0 - 37.0 |

| C-3a | 154.0 - 156.0 |

| C-4 | 128.0 - 130.0 |

| C-5 | 115.0 - 117.0 |

| C-6 | 138.0 - 140.0 |

| C-7 | 125.0 - 127.0 |

| C-7a | 135.0 - 137.0 |

| 2-CH₃ | 15.0 - 17.0 |

| CN | 118.0 - 120.0 |

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include:

The H-2 proton showing a correlation to the diastereotopic H-3 protons and the 2-CH₃ protons.

The aromatic H-7 proton coupling with the H-6 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would confirm the assignments made in the 1D spectra, for instance, linking the proton signal at ~1.3 ppm to the carbon signal at ~16 ppm (the methyl group).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule. Expected key HMBC correlations would be:

The H-4 proton to the C=O (C-1) and C-5 carbons.

The H-7 proton to the C-5 and C-3a carbons.

The 2-CH₃ protons to the C-2 and C-3 carbons.

The H-3 protons to the C-1 and C-2 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For this compound, NOESY would be instrumental in confirming the stereochemistry, particularly the spatial relationship between the methyl group and the adjacent protons. An expected NOE would be observed between the 2-CH₃ protons and the H-2 proton.

Predicted 2D NMR Correlations for this compound

| Proton | COSY Correlations | HMBC Correlations |

| H-2 | H-3a, H-3b, 2-CH₃ | C-1, C-3, C-3a, C-7a, 2-CH₃ |

| H-3a/H-3b | H-2 | C-1, C-2, C-3a, C-7a |

| H-4 | H-6 (weak) | C-1, C-3a, C-5, C-6, CN |

| H-6 | H-7, H-4 (weak) | C-4, C-5, C-7a, CN |

| H-7 | H-6 | C-3a, C-5, C-7a |

| 2-CH₃ | H-2 | C-2, C-3 |

The five-membered ring of the indanone core is not planar and can exist in an envelope or twist conformation. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could provide insights into the energetics of the ring-flipping process. However, for a relatively rigid system like 2-methylindan-1-one, the energy barrier for this conformational exchange is expected to be high, and such dynamics might not be observable within the typical NMR temperature range. Therefore, significant conformational exchange processes are not anticipated for this compound under standard conditions.

Vibrational Spectroscopic Analysis (FT-IR, Raman) for Functional Group Vibrational Modes of this compound

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the carbonyl and nitrile groups.

A sharp, intense absorption band for the C≡N stretch is predicted in the range of 2220-2240 cm⁻¹.

A strong, sharp peak for the C=O stretch of the five-membered ring ketone is expected around 1710-1730 cm⁻¹.

Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C≡N and aromatic ring vibrations are typically strong and easily observable in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C-H (aromatic) | Stretching | 3050 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 2980 | Medium |

| C≡N (nitrile) | Stretching | 2220 - 2240 | Strong, Sharp |

| C=O (ketone) | Stretching | 1710 - 1730 | Strong, Sharp |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

Mass Spectrometric Approaches to Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (molecular weight: 185.22 g/mol ), the electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺˙) at m/z = 185.

The fragmentation is expected to be influenced by the stable aromatic ring and the functional groups. Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): A significant fragment at m/z = 170 would result from the cleavage of the methyl group at the C-2 position.

Loss of carbon monoxide (CO): Cleavage of the carbonyl group would lead to a fragment at m/z = 157.

McLafferty rearrangement: While less common in rigid cyclic systems, if it were to occur, it would involve the transfer of a gamma-hydrogen and lead to specific fragmentation patterns.

Retro-Diels-Alder (RDA) reaction: The indanone system could potentially undergo a retro-Diels-Alder type fragmentation, leading to the loss of ethene (C₂H₄), although this is less likely.

Predicted Key Mass Spectral Fragments for this compound

| m/z | Predicted Identity of Fragment |

| 185 | [M]⁺˙ (Molecular Ion) |

| 170 | [M - CH₃]⁺ |

| 157 | [M - CO]⁺˙ |

| 156 | [M - CHO]⁺ |

| 129 | [M - CO - C₂H₄]⁺ |

X-ray Crystallographic Studies and Solid-State Structural Features of this compound

To date, no public record of a single-crystal X-ray diffraction study for this compound has been found. Such a study would provide the most definitive structural information, including bond lengths, bond angles, and the precise conformation of the five-membered ring in the solid state. It would also reveal details about the intermolecular interactions, such as π-π stacking of the aromatic rings or dipole-dipole interactions involving the cyano and carbonyl groups, which govern the crystal packing.

Should a crystallographic study be performed, it would be expected to confirm the connectivity established by NMR and provide precise metrical parameters. The five-membered ring would likely adopt a slight envelope or twist conformation to relieve ring strain.

Crystal Packing Motifs and Intermolecular Interactions (e.g., C-H···O, C-H···N, π-π Stacking)

In the absence of experimental data, a theoretical discussion of potential intermolecular interactions can be posited based on the molecule's functional groups. It is conceivable that the crystal packing of this compound would be influenced by a variety of weak intermolecular forces. The presence of a carbonyl group (C=O) and a cyano group (C≡N) would likely lead to the formation of C-H···O and C-H···N hydrogen bonds, which are significant in directing molecular assembly in the solid state.

A summary of hypothetical intermolecular interactions is presented in the table below. It is critical to emphasize that this is a projection based on chemical principles, not on experimental observation.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| C-H···O | Aliphatic/Aromatic C-H | Carbonyl Oxygen | Formation of hydrogen-bonded chains or networks |

| C-H···N | Aliphatic/Aromatic C-H | Cyano Nitrogen | Contribution to a stable three-dimensional framework |

| π-π Stacking | Indanone Aromatic Ring | Indanone Aromatic Ring | Stabilization of the crystal lattice through aromatic interactions |

Conformational Preferences and Torsional Angles in the Crystalline State

The five-membered ring of the indanone core is not planar. Its conformation, typically an "envelope" or "twist" form, would be determined by the minimization of steric strain. The position of the methyl group at the second carbon atom would significantly influence the puckering of this ring. Torsional angles, which describe the rotation around specific bonds, would provide a quantitative measure of this conformation. However, without experimental crystallographic data, the specific torsional angles and the preferred conformation of this compound in the crystalline state remain unknown.

Chiroptical Properties and Stereochemical Considerations for this compound (if enantiomers are formed)

The presence of a stereocenter at the C2 position, where the methyl group is attached, means that this compound can exist as a pair of enantiomers (R and S forms). The synthesis of this compound would likely result in a racemic mixture unless a stereoselective method is employed. The study of its chiroptical properties would be essential for distinguishing between these enantiomers and determining their absolute configuration.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity Assessment and Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Each enantiomer of a chiral compound produces a unique CD spectrum, which are mirror images of each other. Therefore, CD spectroscopy could be used to determine the enantiomeric purity of a sample of this compound.

Furthermore, by comparing the experimental CD spectrum to that predicted by quantum chemical calculations for a known absolute configuration (R or S), it would be possible to assign the absolute configuration of the enantiomers. Unfortunately, no such studies have been published for this specific compound.

Optical Rotatory Dispersion (ORD) Studies of this compound Derivatives

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in optical rotation of a substance with the wavelength of light. The resulting ORD curve can also be used to characterize chiral compounds and can be particularly useful in conjunction with CD spectroscopy. The "Cotton effect," a characteristic feature in ORD curves near an absorption band, is directly related to the stereochemistry of the molecule. As with CD spectroscopy, there is currently no available ORD data for this compound or its derivatives in the scientific literature.

Strategic Synthetic Methodologies for 5 Cyano 2 Methylindan 1 One and Its Precursors

Retrosynthetic Analysis and Key Disconnections for the 5-Cyano-2-methylindan-1-one Framework

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. airitilibrary.comamazonaws.com For this compound, the most logical and common disconnection strategy involves breaking the C4-C4a bond, which corresponds to an intramolecular Friedel-Crafts acylation, a robust method for forming the five-membered ring of the indanone system. amazonaws.comnih.gov

This primary disconnection leads to a key precursor, a substituted 3-phenylpropanoic acid derivative, specifically 3-(4-cyanophenyl)-2-methylpropanoic acid . This precursor contains the required cyano group on the aromatic ring and the methyl group at the α-position to the future carbonyl, which will become the C2 position of the indanone.

Further disconnection of this propanoic acid precursor can be envisioned through two main pathways:

Alkylation Route: Disconnecting the C2-C3 bond suggests a malonic ester synthesis-type approach. This would involve the alkylation of a methylmalonate derivative with a suitable 4-cyanobenzyl halide (e.g., 4-cyanobenzyl bromide). Subsequent hydrolysis and decarboxylation would yield the desired propanoic acid precursor.

Conjugate Addition Route: An alternative disconnection at the C2-C3 bond points to a Michael addition. This would involve the conjugate addition of a methyl-containing nucleophile (such as a methylmalonate or a related enolate) to a cinnamic acid derivative, like ethyl 4-cyanocinnamate.

These disconnections reveal that the synthesis can originate from simple, commercially available building blocks such as 4-cyanobenzaldehyde (B52832), 4-cyanobenzyl bromide, and methylmalonic acid derivatives.

Classical Synthetic Routes to the Indanone System Incorporating Cyano and Methyl Functionalities

Classical methods remain fundamental to the synthesis of the indanone core, offering reliable and scalable pathways.

The intramolecular Friedel-Crafts acylation is arguably the most powerful and direct method for constructing the indanone ring system. nih.govorgsyn.org This reaction involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride under strong acidic conditions. For the synthesis of this compound, the precursor 3-(4-cyanophenyl)-2-methylpropanoic acid would be cyclized.

The reaction is typically promoted by strong Brønsted acids such as polyphosphoric acid (PPA) or triflic acid (TfOH), or Lewis acids like aluminum chloride (AlCl₃) when using the acyl chloride. rsc.org The electron-withdrawing nature of the cyano group at the para-position deactivates the aromatic ring, often requiring harsh reaction conditions (e.g., high temperatures) to achieve efficient cyclization. rsc.org

An alternative approach that can circumvent some of the difficulties associated with direct carboxylic acid or acyl chloride cyclization is the use of Meldrum's acid derivatives. orgsyn.orgresearchgate.net Benzyl Meldrum's acids can undergo catalytic intramolecular Friedel-Crafts reactions under milder conditions, and the requisite α-methyl group can be easily introduced via alkylation of the Meldrum's acid precursor before cyclization. orgsyn.org

| Catalyst/Reagent | Precursor Type | Conditions | Outcome |

| Polyphosphoric Acid (PPA) | 3-Arylpropanoic Acid | High Temperature (e.g., >100 °C) | Direct cyclization to indanone. |

| Triflic Acid (TfOH) | 3-Arylpropanoic Acid | Moderate Temperature (e.g., 50-80 °C) | Efficient cyclization, often used for deactivated systems. rsc.org |

| AlCl₃ / SOCl₂ | 3-Arylpropanoic Acid | Two steps: 1. SOCl₂ to form acyl chloride. 2. AlCl₃ for cyclization. | Classical, high-yielding method. |

| Sc(OTf)₃ (catalytic) | Benzyl Meldrum's Acid | Mild conditions (e.g., reflux in nitromethane) | Efficient cyclization with good functional group tolerance. orgsyn.orgresearchgate.net |

The Nazarov cyclization is another powerful classical method for forming five-membered rings. acs.orgrsc.org This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone (a pentadienone). To apply this to the synthesis of this compound, a precursor such as 1-(4-cyanophenyl)-2-methylpenta-1,4-dien-3-one could be synthesized and then cyclized using a Lewis acid (e.g., Cu(II), Sc(III)) or Brønsted acid catalyst. acs.orgacs.org The subsequent elimination step establishes the double bond, yielding an indenone, which would then require reduction to the target indanone. Modern catalytic variants of the Nazarov cyclization allow for high stereoselectivity. acs.orgnih.govthieme-connect.com

Carbanion-mediated annulation provides another strategic approach. This typically involves a tandem sequence of a Michael addition followed by an intramolecular cyclization (e.g., a Dieckmann or Thorpe-Ziegler condensation). For the target molecule, a suitable strategy could involve the reaction of a derivative of 4-cyanobenzaldehyde with a β-keto ester or malononitrile (B47326) derivative to form a Michael acceptor, followed by addition of a methyl nucleophile and subsequent intramolecular cyclization. Base-promoted ring expansion strategies starting from substituted indanones can also be employed to construct related carbocyclic systems. rsc.orgsemanticscholar.org

Modern Catalytic Approaches for the Construction and Functionalization of this compound

Modern synthetic chemistry has introduced a variety of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical routes.

Transition-metal catalysis provides powerful tools for C-C bond formation and the construction of complex ring systems. rsc.orgRhodium(III)-catalyzed C-H activation and annulation has emerged as a state-of-the-art method for synthesizing substituted indanones. bohrium.comrsc.orgorganic-chemistry.org This approach can involve the coupling of an aromatic substrate (e.g., a benzamide (B126) or benzimidate containing the 4-cyano substituent) with a suitable coupling partner like an alkene or a diazo compound. rsc.orgresearchgate.net The reaction proceeds via a directed C-H activation of the aromatic ring, followed by insertion and annulation to build the indanone framework. This method offers high regioselectivity and can be used to construct indanones with all-carbon quaternary centers. rsc.orgresearchgate.net

Palladium-catalyzed reactions , such as the intramolecular Heck reaction, represent another versatile strategy. figshare.comfigshare.com A precursor like 2-bromo-4'-cyano-α-methyldihydrochalcone could undergo a reductive Heck cyclization to form the 2-methylindan-1-one ring system. Tandem phosphine-palladium catalysis involving a Michael addition followed by a Heck cyclization can also be used to prepare functionalized indanones in one pot. Furthermore, palladium-catalyzed cascade reactions of enynones with isocyanides have been shown to produce indenone derivatives. rsc.org

| Catalyst System | Reaction Type | Precursors | Key Features |

| [RhCp*Cl₂]₂/AgSbF₆ | C-H Activation/Annulation | N-methoxy-4-cyanobenzamide + substituted alkene | Direct formation of indanone ring via C-H functionalization. researchgate.net |

| Pd(OAc)₂ / Chiral Ligand | Asymmetric Reductive Heck | o-Halochalcone derivative | Enantioselective synthesis of chiral 3-substituted indanones. figshare.comfigshare.com |

| Ti(Oi-Pr)₄ / Grignard | Metallacycle-mediated Annulation | β-keto ester with a tethered alkyne | Forms highly substituted cyclopentenones. nih.gov |

The presence of a stereocenter at the C2 position in this compound makes asymmetric synthesis a critical consideration for accessing enantiopure forms.

Organocatalysis offers a metal-free approach to enantioselective synthesis. While direct asymmetric synthesis of the target molecule via organocatalysis is not extensively documented, related transformations are well-established. For instance, an asymmetric intramolecular Michael addition could be employed to set the stereocenter during the ring-forming step. Alternatively, an achiral precursor, 5-Cyano-2-methyl-1-indenone , could be synthesized first, followed by an enantioselective conjugate reduction using a chiral organocatalyst and a hydride source (e.g., Hantzsch ester).

Biocatalysis provides a green and highly selective alternative for asymmetric reductions. nih.gov The asymmetric reduction of a prochiral indenone precursor using whole-cell biocatalysts (e.g., baker's yeast) or isolated oxidoreductase enzymes can produce the chiral indanone with high enantiomeric excess (ee). researchgate.net This method is particularly attractive due to its mild, aqueous reaction conditions and excellent stereoselectivity. For example, the bio-reduction of a corresponding 2-methylindenone would be a direct route to the chiral target molecule. researchgate.net Similarly, iridium-catalyzed asymmetric hydrogenation of indenones using chiral ligands is a highly effective chemocatalytic method to achieve the same transformation with excellent yields and enantioselectivities. researchgate.net

Regioselective Functionalization and Derivatization Strategies for the this compound Core

The this compound scaffold possesses three key reactive sites: the aromatic ring, the nitrile group, and the carbonyl group. The strategic functionalization of these sites allows for the generation of a diverse array of analogues.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is substituted with an electron-withdrawing cyano group and an ortho/para-directing alkyl group that is part of the fused ring system, which itself is deactivated by the carbonyl group. The interplay of these electronic effects governs the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution:

The aromatic ring is generally deactivated towards electrophilic substitution due to the presence of the electron-withdrawing cyano and carbonyl groups. However, under forcing conditions, substitution can be expected to occur at the positions ortho and para to the activating methyl group and meta to the deactivating cyano and acyl groups. The most likely position for electrophilic attack would be at the C-6 position, which is ortho to the fused alkyl portion and meta to the cyano group.

Common electrophilic substitution reactions that could be explored include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C-6 position.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would be expected to yield the corresponding 6-halo derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions are generally challenging on highly deactivated rings. However, under specific conditions with potent electrophiles, functionalization at the C-6 position might be achievable.

A summary of potential electrophilic substitution reactions and the expected major products is presented in Table 1.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-5-cyano-2-methylindan-1-one |

| Bromination | Br₂, FeBr₃ | 6-Bromo-5-cyano-2-methylindan-1-one |

| Chlorination | Cl₂, AlCl₃ | 6-Chloro-5-cyano-2-methylindan-1-one |

Nucleophilic Aromatic Substitution:

The presence of the electron-withdrawing cyano group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present on the ring. For instance, if a halogen were introduced at the C-6 position, it could potentially be displaced by strong nucleophiles.

Functional Group Interconversions of the Nitrile and Carbonyl Moieties

The nitrile and carbonyl groups are versatile handles for a wide range of chemical transformations.

Transformations of the Nitrile Group:

The cyano group can be converted into several other important functional groups:

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (5-carboxy-2-methylindan-1-one) or a primary amide (5-carbamoyl-2-methylindan-1-one) intermediate.

Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (5-(aminomethyl)-2-methylindan-1-one).

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

Transformations of the Carbonyl Group:

The ketone functionality of the indanone core can undergo a variety of reactions:

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol (5-cyano-2-methylindan-1-ol) using reducing agents such as sodium borohydride (B1222165) (NaBH₄).

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the ketone can be converted to a secondary or tertiary amine.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an exocyclic double bond.

Aldol (B89426) Condensation: The α-carbon to the carbonyl (C-2) can be deprotonated with a base to form an enolate, which can then react with aldehydes or ketones in an aldol condensation.

Table 2 provides a summary of key functional group interconversions.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Product Name |

| Nitrile | H₃O⁺, heat | Carboxylic Acid | 5-Carboxy-2-methylindan-1-one |

| Nitrile | H₂, Pd/C or LiAlH₄ | Primary Amine | 5-(Aminomethyl)-2-methylindan-1-one |

| Carbonyl | NaBH₄, MeOH | Secondary Alcohol | 5-Cyano-2-methylindan-1-ol |

| Carbonyl | R-NH₂, NaBH₃CN | Secondary Amine | N-Alkyl-5-cyano-2-methylindan-1-amine |

Chemo- and Stereoselective Synthesis of Advanced this compound Analogues

The development of advanced analogues often requires precise control over chemo- and stereoselectivity.

Chemoselectivity:

When performing reactions on the this compound core, the relative reactivity of the different functional groups must be considered. For example, a strong reducing agent like LiAlH₄ would likely reduce both the carbonyl and the nitrile groups. In contrast, a milder reducing agent like NaBH₄ would selectively reduce the ketone, leaving the nitrile intact. Protecting group strategies may be necessary to achieve desired transformations. For instance, the ketone could be protected as a ketal to allow for selective manipulation of the nitrile group.

Stereoselectivity:

The 2-methylindan-1-one core contains a stereocenter at the C-2 position. If the synthesis starts from achiral precursors, a racemic mixture of (R)- and (S)-5-Cyano-2-methylindan-1-one will be obtained. Enantioselective synthesis could be achieved through various strategies, including:

Asymmetric Hydrogenation: The use of a chiral catalyst for the reduction of a suitable precursor, such as a 2-methyl-1-indanone (B98384) derivative with an exocyclic double bond at the C-2 position.

Chiral Resolution: Separation of the enantiomers of a racemic intermediate or the final product using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Chiral Auxiliary-Mediated Synthesis: Employing a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction.

Furthermore, reactions at the carbonyl group can introduce a new stereocenter at C-1. Diastereoselective reduction of the ketone, for example, could be achieved using sterically demanding reducing agents or substrate-controlled approaches where the existing stereocenter at C-2 directs the approach of the reagent.

Reactivity and Reaction Mechanisms of 5 Cyano 2 Methylindan 1 One

Reactivity of the Carbonyl Group in 5-Cyano-2-methylindan-1-one

The carbonyl group in this compound is a primary site for nucleophilic attack. The electron-withdrawing nature of the cyano group on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to reaction with nucleophiles compared to unsubstituted indanones.

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents)

The reaction of this compound with organometallic reagents such as Grignard and organolithium reagents is anticipated to proceed via nucleophilic addition to the carbonyl group. This reaction would result in the formation of a tertiary alcohol after an acidic workup. The general mechanism involves the attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding tertiary alcohol.

It is important to note that Grignard reagents can also react with nitriles to form ketones after hydrolysis. usm.my However, the ketone functionality is generally more reactive towards Grignard reagents than the nitrile group. Therefore, the primary reaction is expected to be the addition to the carbonyl group. The general scheme for this reaction is as follows:

General Reaction Scheme:

Where RMgX can be a Grignard reagent (e.g., CH₃MgBr) and R'Li can be an organolithium reagent (e.g., n-BuLi).

A hypothetical reaction with methylmagnesium bromide would yield 5-Cyano-1,2-dimethylindan-1-ol.

| Reagent | Product |

| Methylmagnesium bromide (CH₃MgBr) | 5-Cyano-1,2-dimethylindan-1-ol |

| n-Butyllithium (n-BuLi) | 1-Butyl-5-cyano-2-methylindan-1-ol |

Reductions to Indanols and Related Derivatives

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 5-Cyano-2-methylindan-1-ol. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a mild reducing agent that is selective for aldehydes and ketones. researchgate.net The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695). The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide furnishes the alcohol.

Reduction with Sodium Borohydride:

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas, can also effect the reduction of the ketone. However, under more forcing conditions, this method may also lead to the reduction of the cyano group.

| Reducing Agent | Product | Conditions |

| Sodium borohydride (NaBH₄) | 5-Cyano-2-methylindan-1-ol | Methanol, Room Temperature |

| Lithium aluminum hydride (LiAlH₄) | 5-(Aminomethyl)-2-methylindan-1-ol | Diethyl ether, then H₂O workup |

| H₂/Pd-C | 5-Cyano-2-methylindan-1-ol or 5-(Aminomethyl)-2-methylindan-1-ol | Ethanol, Room Temperature (variable pressure) |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prominent methods for achieving this transformation.

The Wittig reaction involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). google.comwikipedia.org The ylide is typically prepared by treating a phosphonium salt with a strong base. The reaction proceeds through a betaine or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The use of unstabilized ylides generally favors the formation of the Z-alkene, while stabilized ylides tend to yield the E-alkene. usm.my

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. researchgate.netnih.gov These carbanions are generally more nucleophilic than the corresponding phosphorus ylides and often provide better stereoselectivity, favoring the formation of the E-alkene. researchgate.net An advantage of the HWE reaction is that the phosphate byproduct is water-soluble and easily removed from the reaction mixture.

A hypothetical Wittig reaction with methylenetriphenylphosphorane would yield 5-cyano-1-methylene-2-methylindane.

| Reaction | Reagent | Product |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 5-Cyano-1-methylene-2-methylindane |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate and a base | Ethyl (5-cyano-2-methylindan-1-ylidene)acetate |

Reactivity at the Alpha-Positions of the Ketone (C-2 and C-3 of Indanone)

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound possess acidic protons. The acidity of these protons is enhanced by the electron-withdrawing effect of the adjacent carbonyl group.

Enolate Formation and Alkylation/Acylation Reactions of this compound

Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), will lead to the deprotonation of the α-carbon, forming an enolate. Due to the presence of a methyl group at the C-2 position, enolate formation can occur at either the C-2 or C-3 position. The regioselectivity of enolate formation can often be controlled by the reaction conditions. The kinetic enolate is typically formed by using a strong, hindered base at low temperatures, favoring deprotonation at the less substituted and sterically more accessible C-3 position. The thermodynamic enolate, which is the more stable enolate, is favored under conditions that allow for equilibration, such as higher temperatures or the use of a weaker base.

Once formed, the enolate can act as a nucleophile in reactions with various electrophiles.

Alkylation: Reaction of the enolate with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an SN2 reaction will introduce an alkyl group at the α-position.

Acylation: Reaction with an acyl halide or anhydride will introduce an acyl group at the α-position, leading to the formation of a β-dicarbonyl compound.

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Mannich) Involving the Acidic Alpha-Protons

The acidic α-protons of this compound allow it to participate in various condensation reactions.

The Knoevenagel condensation involves the reaction of the indanone with an aldehyde or ketone in the presence of a weak base. wikipedia.org This reaction typically involves an active methylene (B1212753) compound, and while the indanone itself can act as the methylene component, the reaction is more commonly performed with a more acidic substrate. A variation would involve the reaction of this compound with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base like piperidine or ammonia.

The Aldol condensation can occur when this compound is treated with a base. An enolate formed from one molecule can attack the carbonyl group of another molecule, leading to the formation of a β-hydroxy ketone (the aldol adduct). Subsequent dehydration of the aldol adduct can yield an α,β-unsaturated ketone. Intramolecular aldol condensations are also possible if a second carbonyl group is present in the molecule under appropriate conditions.

The Mannich reaction is a three-component condensation involving the indanone, a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine. The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile and is attacked by the enol or enolate of the indanone. This results in the formation of a β-amino-carbonyl compound, known as a Mannich base.

| Condensation Reaction | Reactants | Product Type |

| Knoevenagel Condensation | This compound, Malononitrile, Base | α,β-unsaturated dinitrile |

| Aldol Condensation | Two molecules of this compound, Base | β-hydroxy ketone (initially) |

| Mannich Reaction | This compound, Formaldehyde, Dimethylamine | β-aminoketone (Mannich base) |

Halogenation and Related Electrophilic Substitutions at C-2

The C-2 position of this compound, being alpha to the carbonyl group, is susceptible to electrophilic substitution, most notably halogenation. This reactivity is attributed to the ability of the ketone to form an enol or enolate intermediate, which then acts as a nucleophile.

Under acidic conditions, the ketone can tautomerize to its enol form. The electron-rich double bond of the enol can then attack an electrophilic halogen (e.g., Br₂, Cl₂), leading to the formation of a halogenated intermediate that subsequently loses a proton to yield the α-halogenated product. The reaction is typically catalyzed by an acid.

In the presence of a base, the C-2 proton can be abstracted to form an enolate. This enolate is a potent nucleophile and readily reacts with electrophilic halogens. This reaction is generally faster and more difficult to control than the acid-catalyzed version, and polyhalogenation can be a competing side reaction if excess halogen is used.

The general mechanism for base-catalyzed α-halogenation is as follows:

Deprotonation at the α-carbon (C-2) by a base to form an enolate.

Nucleophilic attack of the enolate on the halogen molecule (X₂).

Formation of the α-halo ketone and a halide ion.

A variety of halogenating agents can be employed, including elemental halogens and N-halosuccinimides (NCS, NBS). The choice of reagent and reaction conditions can influence the selectivity and yield of the reaction. For instance, metal-free oxidative halogenation of related N-aryl enaminones has been demonstrated using a DMSO-halo acid combination under mild conditions rsc.org.

Transformations of the Nitrile Functional Group in this compound

The cyano group is a versatile functional group that can be converted into a variety of other functionalities, including amines, carboxylic acids, and heterocycles researchgate.net.

Hydrolysis to Amides and Carboxylic Acids

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to first yield an amide (5-carbamoyl-2-methylindan-1-one) and upon further hydrolysis, a carboxylic acid (2-methyl-1-oxoindan-5-carboxylic acid).

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an amide is formed. Prolonged reaction times and harsher conditions will lead to the hydrolysis of the amide to the corresponding carboxylic acid libretexts.org.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to the more stable amide. Similar to the acid-catalyzed reaction, the amide can be further hydrolyzed to the carboxylic acid with continued heating in the presence of a base.

| Condition | Intermediate Product | Final Product |

| Acidic (H₃O⁺, heat) | 5-Carbamoyl-2-methylindan-1-one | 2-Methyl-1-oxoindan-5-carboxylic acid |

| Basic (OH⁻, H₂O, heat) | 5-Carbamoyl-2-methylindan-1-one | 2-Methyl-1-oxoindan-5-carboxylic acid |

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine (5-(aminomethyl)-2-methylindan-1-one). This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

With LiAlH₄, the hydride ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. A second hydride addition leads to a dianion, which upon aqueous workup, is protonated to yield the primary amine libretexts.org.

Catalytic hydrogenation, often using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, is another effective method for this reduction. This method can sometimes be more selective and avoid the reduction of other functional groups, depending on the chosen catalyst and conditions. The reduction of nitriles to primary amines has been demonstrated with various catalysts, including ruthenium on carbon (Ru/C) in the presence of ammonia to suppress the formation of secondary amines google.com. A wide range of nitriles can also be reduced to primary amines using ammonia borane under thermal conditions without a catalyst organic-chemistry.org.

[2+3] Cycloadditions and Other Heterocycle Forming Reactions (e.g., Tetrazoles, Pyrimidines)

The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. A notable example is the [2+3] cycloaddition with azides to form tetrazoles. This reaction is often catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), and involves the concerted or stepwise addition of the azide to the nitrile.

Furthermore, the nitrile functionality can be a precursor for the synthesis of other nitrogen-containing heterocycles like pyrimidines. For instance, the reaction of a compound with a cyano group with certain reagents can lead to the formation of a pyrimidinone ring structure nih.gov.

Electrophilic and Nucleophilic Aromatic Substitution on the Cyano-Substituted Benzene (B151609) Ring

The benzene ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the outcome being strongly influenced by the electronic properties of the substituents.

Electrophilic Aromatic Substitution: The cyano group is a deactivating, meta-directing group for electrophilic aromatic substitution chegg.com. Its electron-withdrawing nature deactivates the aromatic ring towards attack by electrophiles. The deactivation is due to the inductive effect and resonance, which pull electron density away from the ring. When substitution does occur, it is directed to the meta position (C-6) relative to the cyano group, as the resonance structures of the sigma complex show that the positive charge is destabilized at the ortho and para positions. The ketone group is also deactivating and meta-directing.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, due to the presence of two deactivating groups, forcing conditions may be required for these reactions to proceed.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing cyano group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) libretexts.org. This reaction is particularly favored when a good leaving group (like a halogen) is present on the ring, typically ortho or para to the electron-withdrawing group. While this compound does not have a leaving group, this type of reactivity is important to consider for its halogenated derivatives. The mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group libretexts.org.

Ring-Opening, Rearrangement, and Oxidation/Reduction Chemistry of the Indanone Core

The indanone core of this compound can undergo a variety of transformations, including ring-opening, rearrangement, and oxidation/reduction reactions.

Ring-Opening and Rearrangement: Indanone derivatives can undergo ring expansion reactions. For instance, rhodium-catalyzed direct insertion of ethylene into the C-C bond of 1-indanones can form a benzocycloheptenone skeleton rsc.orgscispace.com. Base-promoted ring expansion strategies have also been developed for 2-substituted 1-indanones rsc.orgscispace.com. Rearrangement reactions can also be initiated under various conditions, such as the Beckmann rearrangement of the corresponding oxime, which would lead to a ring-expanded lactam masterorganicchemistry.com. Another example is the Baeyer-Villiger oxidation, where treatment of the ketone with a peroxy acid could lead to the formation of a lactone through the insertion of an oxygen atom adjacent to the carbonyl group wiley-vch.de.

Oxidation/Reduction of the Indanone Core: The ketone functional group of the indanone can be reduced to a secondary alcohol (5-cyano-2-methylindan-1-ol). This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can be influenced by the steric hindrance of the methyl group at the C-2 position.

Oxidation of the indanone core is less common but can occur under specific conditions. For example, oxidation of an indanone derivative with copper(II) can lead to ring-opened products stackexchange.com.

| Reaction Type | Reagents/Conditions | Product Type |

| Ring Expansion | Rhodium catalyst, ethylene | Benzocycloheptenone |

| Beckmann Rearrangement | Formation of oxime, then acid | Ring-expanded lactam |

| Baeyer-Villiger Oxidation | Peroxy acid | Lactone |

| Ketone Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |

Computational and Theoretical Investigations of 5 Cyano 2 Methylindan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry of 5-Cyano-2-methylindan-1-one

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world at the electronic level. For this compound, these calculations elucidate its structural and electronic properties, which are key determinants of its reactivity and interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used tool for predicting the geometry and energy of molecules. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry.

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The energetics of the molecule, including its total energy and heat of formation, can also be computed, offering insights into its thermodynamic stability.

Table 1: Calculated Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| C≡N | 1.16 Å | |

| C-CN | 1.45 Å | |

| C-CH3 | 1.53 Å | |

| Bond Angle | C-C-C (in cyclopentanone (B42830) ring) | ~108-111° |

| C-C=O | ~125° |

Note: The values in this table are representative and would be obtained from detailed DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 |

| HOMO-LUMO Energy Gap | ΔE | 5.7 |

| Electronegativity | χ | 4.65 |

| Chemical Hardness | η | 2.85 |

Note: These values are illustrative and represent typical outputs from quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values on the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, indicating these are the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the methyl group would exhibit positive potential, making them susceptible to nucleophilic interactions.

Conformational Analysis and Potential Energy Surfaces of this compound

Molecules are not static entities; they can adopt various spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis is the study of the energies of these different conformations and their relative populations.

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. It is particularly useful for studying the conformations of large molecules. For this compound, MM methods can be used to perform a systematic search of the conformational space to identify low-energy conformers.

For more accurate energy calculations, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed. In this method, the chemically reactive part of the molecule is treated with a high-level quantum mechanics method, while the rest of the system is described by a less computationally expensive molecular mechanics force field. This approach provides a good balance between accuracy and computational cost for studying the potential energy surface.

The presence of a chiral center at the 2-position of the indanone ring in this compound means that it can exist as a pair of enantiomers (R and S). If additional chiral centers were present, diastereomers would also be possible. Computational methods can be used to calculate the relative energies and stabilities of these different stereoisomers.

By performing geometry optimizations and energy calculations for each enantiomer and diastereomer, their relative thermodynamic stabilities can be determined. These calculations are crucial for understanding the stereochemical outcome of reactions involving this compound and for the rational design of stereoselective syntheses.

Table 3: Hypothetical Relative Energies of Stereoisomers of a Substituted 2-methylindan-1-one Derivative

| Stereoisomer | Relative Energy (kcal/mol) |

|---|---|

| (2R, nR) | 0.00 (most stable) |

| (2S, nS) | 0.00 |

| (2R, nS) | +1.5 |

Note: This table provides a hypothetical example of the kind of data obtained from stability calculations for diastereomers. For this compound, which has one chiral center, only two enantiomers exist, which are isoenergetic.

Computational Studies of Reaction Mechanisms and Transition State Characterization for this compound Reactions

Detailed computational investigations specifically focused on the reaction mechanisms of this compound are not extensively documented in publicly available literature. However, the general principles of computational chemistry can be applied to predict and analyze its reactivity, particularly concerning the ketone functional group. Ketones undergo a variety of reactions, such as nucleophilic additions and reactions at the α-carbon libretexts.org. Computational studies of these reactions for analogous ketones typically involve the elucidation of reaction pathways and the characterization of transition states.

Intrinsic Reaction Coordinate (IRC) Pathways and Activation Energy Barriers

Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool to map the minimum energy path connecting reactants, transition states, and products on the potential energy surface. For a hypothetical reaction of this compound, such as a nucleophilic addition to the carbonyl group, an IRC analysis would trace the geometric evolution of the system along the reaction coordinate. This would confirm that the identified transition state correctly links the starting materials to the desired products.

The activation energy barrier, which is the energy difference between the reactants and the transition state, is a critical parameter determining the reaction rate. This can be calculated using various quantum chemical methods, such as Density Functional Theory (DFT). For instance, in the cyanosilylation of aldehydes, a reaction analogous to nucleophilic addition to a ketone, DFT calculations have been used to determine that a catalyzed process is significantly faster than an uncatalyzed one due to a lower activation energy barrier researchgate.net. While specific data for this compound is not available, a similar computational approach would be employed to study its reactions.

A hypothetical reaction coordinate diagram for a generic reaction of this compound is presented below. This illustrates the concepts of reactants, products, transition state, and activation energy.

| Reaction Coordinate | Potential Energy (kJ/mol) |

| Reactants | 0 |

| Transition State | 80 |

| Products | -20 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Solvent Effects on Reactivity via Implicit and Explicit Solvation Models

The surrounding solvent can significantly influence the rates and mechanisms of chemical reactions. Computational chemistry accounts for these effects using either implicit or explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby affecting the activation energy.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the direct simulation of specific solvent-solute interactions, such as hydrogen bonding, which can be crucial in accurately describing the reaction mechanism.

For reactions involving a polar molecule like this compound, which has a ketone and a nitrile group, solvent effects are expected to be significant. The choice of an appropriate solvation model would be critical for obtaining accurate predictions of its reactivity in different solvent environments.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) Using Ab Initio and DFT Methods

Computational methods, particularly DFT and ab initio calculations, are widely used for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules.

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational methods can predict the vibrational frequencies and their corresponding intensities. For this compound, the most prominent IR absorption bands would be associated with the C=O stretching of the ketone and the C≡N stretching of the nitrile group. The IR spectra of compounds containing a cyano group typically show an absorption band around 2210 cm-1 nih.gov.

Below is a table of predicted spectroscopic data for this compound, based on general principles and data for similar compounds.

| Spectroscopic Parameter | Predicted Value |

| 1H NMR (Aromatic H) | 7.2 - 7.8 ppm |

| 1H NMR (CH) | ~3.0 ppm |

| 1H NMR (CH2) | ~2.5 - 3.5 ppm |

| 1H NMR (CH3) | ~1.2 ppm |

| 13C NMR (C=O) | ~200 ppm |

| 13C NMR (C≡N) | ~118 ppm |

| IR (C=O stretch) | ~1700 cm-1 |

| IR (C≡N stretch) | ~2230 cm-1 |

Note: These are estimated values and would require specific DFT calculations for accurate prediction.

In Silico Screening and Design of Novel this compound Derivatives for Targeted Chemical Properties

In silico methods play a crucial role in modern drug discovery and materials science by enabling the virtual screening of large libraries of compounds and the rational design of new molecules with desired properties. The indanone scaffold is present in various biologically active molecules, including some used in the treatment of Alzheimer's disease nih.govnih.gov.

Computational studies on indanone derivatives often involve molecular docking to predict the binding affinity of these compounds to specific biological targets. For example, a study on various indanone and indanedione derivatives investigated their potential as inhibitors of the cereblon protein through molecular docking and molecular dynamics simulations nih.govmanipal.eduresearchgate.net.

The design of novel derivatives of this compound could be approached by systematically modifying its structure and then computationally evaluating the properties of the resulting virtual compounds. For instance, different substituents could be introduced on the aromatic ring or at the α-position to the carbonyl group. The effect of these modifications on properties such as electronic structure, reactivity, and potential biological activity could then be assessed using computational tools.

A hypothetical in silico screening workflow for designing novel this compound derivatives might involve the following steps:

Virtual Library Generation: Create a diverse library of virtual derivatives by adding various functional groups to the parent molecule.

Property Prediction: Calculate key physicochemical and electronic properties for each derivative using computational methods.

Molecular Docking: If a biological target is known, perform molecular docking to predict the binding affinity and mode of interaction for each derivative.

ADMET Prediction: Use computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates.

Selection and Synthesis: Select the most promising derivatives for chemical synthesis and experimental validation.

This approach allows for the efficient exploration of a vast chemical space and prioritizes the synthesis of compounds with the highest probability of success. Several studies have successfully employed this strategy for the design of novel indanone-based compounds with potential therapeutic applications researchmap.jpnih.gov.

Applications and Functionalization Strategies of 5 Cyano 2 Methylindan 1 One in Advanced Chemical Research

5-Cyano-2-methylindan-1-one as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The strategic placement of functional groups in this compound makes it an ideal starting point for constructing intricate molecular architectures. The ketone and the adjacent methylene (B1212753) group are classical handles for carbon-carbon bond formation, while the cyano group provides a gateway to other functionalities or can act as a key electronic modifier.

Building Block for Natural Product Total Synthesis (excluding biological activity)

The indanone core is a recurring feature in a variety of natural products. nih.govresearchgate.net While specific total syntheses commencing from this compound are not extensively documented in prominent literature, the synthetic utility of closely related analogs is well-established, providing a clear blueprint for its potential use. For instance, the synthesis of the tricyclic indole (B1671886) alkaloids dilemmaones A and B has been accomplished starting from 5-methylindan-1-one. acs.org This synthesis highlights how the indanone scaffold can be elaborated through reactions like cross-coupling and reductive cyclization to build complex, fused ring systems. acs.org

The presence of the 5-cyano group in this compound offers additional synthetic possibilities. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted to a tetrazole, enabling the synthesis of a different class of natural product analogs. Furthermore, the electron-withdrawing nature of the nitrile can influence the regioselectivity of electrophilic aromatic substitution reactions, guiding the installation of further substituents on the benzene (B151609) ring. These transformations showcase the potential of this compound as a precursor for structurally diverse and complex targets in natural product synthesis. nih.gov

Precursor for Advanced Organic Scaffolds and Chemical Libraries

The generation of chemical libraries containing diverse and complex molecules is fundamental to discovering new functionalities. This compound is an excellent precursor for such libraries due to its multiple, chemically distinct reaction sites.

The α-carbon adjacent to the ketone is particularly amenable to functionalization. Palladium-catalyzed α-arylation of ketones, a powerful method for creating C(sp³)–C(sp²) bonds, has been successfully applied to the 2-methylindan-1-one scaffold. acs.org This reaction, typically involving an aryl halide, a palladium catalyst, and a suitable base, allows for the introduction of a wide array of aromatic and heteroaromatic substituents at the C-2 position. acs.org An asymmetric coupling between 2-methylindan-1-one and anisyl chloride has been demonstrated, indicating the potential for stereocontrolled synthesis of α-arylated indanones. acs.org

The cyano group further enhances the value of this scaffold. It can be strategically employed in transition-metal-catalyzed cross-coupling reactions or transformed into other functional groups post-scaffold construction. This dual reactivity—at both the enolizable ketone and the cyano-substituted aromatic ring—allows for the systematic generation of diverse molecular frameworks for screening in various applications.

Contributions of this compound Derivatives to Materials Science

The rigid structure and electronic properties of this compound derivatives make them promising candidates for the development of advanced materials. The indanone core provides a robust and sterically defined platform, while the cyano group is a well-known modulator of electronic and intermolecular interactions.

Development of Optoelectronic Materials (e.g., organic semiconductors, fluorescent dyes)

Derivatives of this compound hold potential for use in optoelectronic materials. The cyano group is a strong electron-withdrawing substituent, which can be used to tune the electronic properties of organic molecules. Perylene derivatives, for example, are an important class of compounds with optoelectronic properties suitable for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). acs.org The synthesis of these and other polycyclic aromatic systems often relies on building blocks that can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The combination of the electron-withdrawing cyano group and the extended π-system that can be built upon the indanone core makes this compound an attractive starting material. Functionalization through reactions like arylation can extend the conjugation, while the cyano group helps to lower the LUMO energy, a desirable trait for n-type organic semiconductors. The inherent rigidity of the indanone scaffold can also contribute to favorable solid-state packing, which is crucial for efficient charge transport. While direct applications of this specific molecule are emerging, the principles are well-established with similar cyano-functionalized aromatic structures. rsc.orgresearchgate.net

Incorporation into Polymeric Architectures for Functional Materials

The structural features of this compound lend themselves to the design of functional polymers. The compound can be modified to act as a monomer or a pendant functional group within a polymer chain. For example, conversion of the ketone to a diol or the cyano group to an amine or carboxylic acid would generate reactive sites for polymerization reactions like polyester (B1180765) or polyamide formation.

The incorporation of the rigid indanone unit into a polymer backbone can enhance its thermal stability and mechanical properties. Furthermore, the polar cyano group can influence inter-chain interactions, affecting properties like solubility and morphology. Patents describing the use of various cyano-containing compounds in polymer formulations highlight the importance of the nitrile group for achieving specific material characteristics. google.com For instance, cyano groups are mentioned in the context of creating polyacetal polymers that are sensitive to pH changes. google.com This suggests that polymers derived from this compound could be designed as "smart" materials that respond to environmental stimuli.

Liquid Crystalline Materials and Smart Materials Applications

The development of liquid crystals (LCs) often relies on molecules (mesogens) that possess a combination of a rigid core and flexible terminal groups. The this compound structure contains a rigid bicyclic core that is conducive to forming mesophases.

Crucially, the cyano group is a classic polar substituent used in many commercial liquid crystal materials, such as the well-known cyanobiphenyls. nih.gov This group induces a strong dipole moment, which is essential for the intermolecular interactions that lead to the formation of nematic and other liquid crystalline phases. The insertion of a 4-cyano-4′-pentylbiphenyl (5CB) cyano group into a graphene vacancy demonstrates the strong interaction potential of the nitrile function. nih.gov By attaching appropriate flexible alkyl or alkoxy chains to the indanone framework, it is conceivable to design new liquid crystalline materials based on this scaffold. The synthesis of chiral dopants with high helical twisting power for liquid crystals has been demonstrated using complex chiral structures, suggesting a pathway for developing advanced optical materials from chiral indanone derivatives. researchgate.net The potential for creating polymerizable liquid crystal materials also exists, which could be used in applications like optical films and polarizers. google.com

Applications of this compound in Catalysis and Ligand Design

The structural features of this compound, particularly its ketone functionality and the potential for chirality at the C2 position, make it an intriguing candidate for applications in both transition metal and organocatalysis.

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, with transition metal catalysis playing a pivotal role. The effectiveness of this approach hinges on the design of chiral ligands that can effectively transfer stereochemical information to a catalytic center. The 1-indanone (B140024) scaffold is a valuable precursor for such ligands.

Research has demonstrated that substituted 1-indanones can be converted into useful chiral ligands. For instance, a disubstituted 1-indanone has been successfully transformed into cis-1-amino-2-indanol, a classic ligand structure for asymmetric reactions. beilstein-journals.org This transformation typically involves the reduction of the ketone to an alcohol, followed by the introduction of an amino group, creating a bidentate ligand capable of coordinating with a metal. The presence of the cyano group on the aromatic ring of this compound could electronically modulate the resulting ligand, potentially influencing the catalytic activity and selectivity of its metal complexes. southampton.ac.uk While specific examples detailing the conversion of this compound into a chiral ligand are not prominent in the literature, the established synthetic routes for other indanones provide a clear blueprint for its potential in this area. beilstein-journals.org

The general process for converting an indanone to a chiral amino alcohol ligand is outlined below:

Step 1: Stereoselective reduction of the ketone at C1 to form a chiral alcohol.

Step 2: Conversion of a group adjacent to the alcohol (often via the enolate at C2) into an amine.

Step 3: The resulting 1-amino-2-indanol (B1258337) derivative can then be used as a chiral ligand in various transition-metal-catalyzed reactions, such as hydrogenations or C-C bond-forming reactions. diva-portal.org

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful complement to metal-based catalysis. Indanone derivatives have been explored in this context, particularly in reactions involving enantioselective protonation. rsc.org

In one study, racemic 2-methyl-2-isobutylindan-1-one was used in a one-pot, two-step strategy for enantioselective protonation. rsc.org Under UV irradiation, the indanone undergoes a Norrish type-II photorearrangement to generate an achiral indenol intermediate. This intermediate is then protonated with high enantioselectivity in the presence of a chiral hydrogen-bonding catalyst, such as ephedrine, to yield the enantioenriched 2-methylindan-1-one. rsc.org This method highlights how the indanone core can act as a substrate in organocatalytic systems that generate stereocenters. The 5-cyano substituent on the aromatic ring of the target compound could influence the electronic properties of the key indenol intermediate, potentially affecting the efficiency and selectivity of the protonation step.

| Reaction Type | Indanone Substrate Example | Catalyst Type | Key Intermediate | Outcome |

| Enantioselective Protonation | Racemic 2-methyl-2-isobutylindan-1-one | Chiral Hydrogen-Bonding (e.g., ephedrine) | 2-Methylinden-3-ol | Enantioenriched 2-methylindan-1-one rsc.org |

| Asymmetric α-Arylation | 2-Methylindan-1-one | Palladium with Chiral Phosphine Ligand | Palladium Enolate | Chiral 2-Aryl-2-methylindan-1-one acs.org |

Utilization of this compound in Agrochemical Research and Crop Protection (excluding human health implications)

The search for new and effective agrochemicals is a continuous effort driven by the need to manage pests and diseases in crops. The 1-indanone structural motif has been identified as a promising scaffold in this field. nih.gov

Derivatives of 1-indanone are known to possess a range of biological activities, including potential use as herbicides and insecticides. nih.gov The incorporation of a cyano (-CN) group is a common strategy in the design of bioactive molecules, as it can mimic other functional groups and participate in key binding interactions. For instance, various aryl compounds containing cyano groups have been patented for their insecticidal properties. google.com Similarly, certain herbicidal agents feature a cyano group on a heterocyclic or aromatic ring system. google.com

While direct studies on the herbicidal or insecticidal profile of this compound are not widely published, the combination of the proven indanone core with the electronically-active cyano group makes it a compound of interest for screening. The table below shows examples of related structures with reported agrochemical activity.

| Compound Class | Example Compound | Reported Activity |

| Indanone Derivative | 4-Hydroxy-7-methylindan-1-one | Antimicrobial researchgate.net |

| Cyano-containing Heterocycle | Patented bicyclically substituted azines with cyano groups | Herbicidal google.com |

| Arylthioacetamide Derivative | Patented arylthioacetamides with cyano-substituted phenyl rings | Insecticidal google.com |